2-Chloro-8-methoxyquinazoline
Overview
Description
2-Chloro-8-methoxyquinazoline is an organic compound with the molecular formula C9H7ClN2O It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring
Scientific Research Applications
2-Chloro-8-methoxyquinazoline has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, to which 2-chloro-8-methoxyquinazoline belongs, often interact with enzymes such as topoisomerase iv and dna gyrase . These enzymes play crucial roles in bacterial DNA replication, making them potential targets for antibacterial agents .
Mode of Action
Quinazoline derivatives are known to disrupt the function of their target enzymes, thereby inhibiting bacterial nucleic acid synthesis . This disruption can lead to the breakage of bacterial chromosomes, inhibiting their replication and growth .
Biochemical Pathways
It can be inferred from the known targets of quinazoline derivatives that the compound likely affects pathways related to dna replication and bacterial growth .
Pharmacokinetics
Drug likeness parameters are important indicators of a molecule’s suitable adme properties
Result of Action
Given the potential targets and mode of action, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting dna replication .
Action Environment
It is known that environmental factors can influence the expression of genes, potentially affecting the action of drugs
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Quinazoline derivatives have been reported to exhibit cytotoxic effects on cancer cells
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Quinazoline derivatives have been reported to exhibit analgesic and anti-inflammatory activities at certain dosages
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxyquinazoline typically involves the reaction of 2-aminobenzoic acid with orthoesters and ammonium acetate. This reaction affords the quinazoline core structure, which can then be chlorinated and methoxylated to yield the desired compound. The reaction conditions often include solvent-free approaches or the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases or catalysts to facilitate the substitution.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Comparison with Similar Compounds
- 2-Chloro-6-methoxyquinazoline
- 2-Chloro-4-methoxyquinazoline
- 2-Chloro-7-methoxyquinazoline
Comparison: 2-Chloro-8-methoxyquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-chloro-8-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENQTKSMBDNMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CN=C(N=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601705 | |
Record name | 2-Chloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944060-66-6 | |
Record name | 2-Chloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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